molecular formula C21H13N3O4S2 B3743733 N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide

N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Cat. No. B3743733
M. Wt: 435.5 g/mol
InChI Key: ZHIPEZJQQIQPKO-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide, also known as NTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide exerts its effects through multiple mechanisms of action. In cancer cells, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neurology, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been found to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. In immunology, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide modulates cytokine production by inhibiting the JAK/STAT pathway and activating the MAPK pathway.
Biochemical and Physiological Effects:
N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor, neuroprotective, and immunomodulatory effects, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been found to exhibit antioxidant and anti-inflammatory properties. N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has also been found to regulate glucose metabolism and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide in lab experiments is its versatility in its potential therapeutic applications. N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been studied in various fields, making it a useful compound for interdisciplinary research. However, one limitation of using N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide to minimize toxicity.

Future Directions

There are several future directions for research on N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide. In cancer research, further studies are needed to determine the efficacy of N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide as a potential anti-cancer agent in vivo. In neurology, future research could explore the potential use of N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide in the treatment of other neurodegenerative diseases. In immunology, further studies are needed to determine the optimal dosage and administration of N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide for modulating cytokine production. Overall, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Scientific Research Applications

N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In neurology, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's. In immunology, N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has been found to modulate the immune system by regulating cytokine production.

properties

IUPAC Name

N-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4S2/c25-19(14-8-10-16(11-9-14)24(27)28)22-23-20(26)18(30-21(23)29)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,22,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPEZJQQIQPKO-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
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N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
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N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
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N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
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N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Reactant of Route 6
N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide

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